molecular formula C21H23N5O3 B2501578 N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 1396851-62-9

N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

Cat. No. B2501578
CAS RN: 1396851-62-9
M. Wt: 393.447
InChI Key: SKPUGXKXIRUISJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

G Protein-Biased Dopaminergics

Research conducted by Möller et al. (2017) discovered that 1,4-disubstituted aromatic piperazines, which include structures similar to N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide, show promising activity as dopamine receptor partial agonists. Specifically, these compounds preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating potential therapeutic applications as G protein-biased partial agonists in treating disorders like schizophrenia (Möller et al., 2017).

Amidation Processes

Milosevic et al. (2015) described a microwave-assisted process for direct amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate, a related compound to N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide. This method suggests efficient ways to modify the chemical structure of such compounds, potentially leading to new derivatives with varied applications (Milosevic et al., 2015).

Fungicidal Activity

Huppatz (1985) conducted a study on pyrazolo[1,5-a]pyrimidine derivatives, which share a similar structure with N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide. The research demonstrated that these derivatives exhibit significant fungicidal activity, specifically against Basidiomycete species (Huppatz, 1985).

Receptor Binding Assays

Li Guca (2014) synthesized compounds from pyrazolo[1,5-α]pyridine, which are structurally related to N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide. These compounds were evaluated for their receptor binding affinity, specifically for dopamine D4 receptors. This research indicates the potential for these compounds in neuropharmacological applications (Li Guca, 2014).

PET Imaging Agents

Wang et al. (2018) synthesized a derivative of pyrazolo[1,5-a]pyrimidine for potential use as a PET imaging agent. This compound was designed to image the IRAK4 enzyme, which is involved in neuroinflammation. Such research highlights the diagnostic applications of these compounds in medical imaging and neurology (Wang et al., 2018).

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-2-29-19-9-4-3-7-17(19)23-21(28)25-13-11-24(12-14-25)20(27)16-15-22-26-10-6-5-8-18(16)26/h3-10,15H,2,11-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPUGXKXIRUISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

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